molecular formula C17H16N4O3 B11326929 3-(1H-tetrazol-1-yl)phenyl (2,3-dimethylphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (2,3-dimethylphenoxy)acetate

Cat. No.: B11326929
M. Wt: 324.33 g/mol
InChI Key: ZMIYCVIGJDJKSS-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)acetate is a complex organic compound that features a tetrazole ring and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)acetate typically involves multiple steps. One common method includes the formation of the tetrazole ring through a click chemistry approach, which is known for its efficiency and eco-friendly conditions. The reaction often uses sodium azide and an appropriate nitrile under moderate conditions to form the tetrazole ring.

For the phenyl acetate moiety, the synthesis can involve the esterification of 2-(2,3-dimethylphenoxy)acetic acid with an appropriate alcohol in the presence of a catalyst such as sulfuric acid. The final step involves coupling the tetrazole ring with the phenyl acetate moiety under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can be further functionalized.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenyl acetate moiety can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a nitrogen-rich heterocycle and aromatic rings, making it structurally similar.

    5-Phenyltetrazole: Another tetrazole derivative with similar chemical properties and applications.

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2,3-dimethylphenoxy)acetate is unique due to the combination of the tetrazole ring and the phenyl acetate moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(2,3-dimethylphenoxy)acetate

InChI

InChI=1S/C17H16N4O3/c1-12-5-3-8-16(13(12)2)23-10-17(22)24-15-7-4-6-14(9-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3

InChI Key

ZMIYCVIGJDJKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3)C

Origin of Product

United States

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